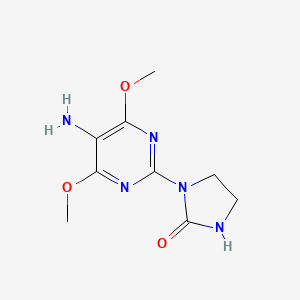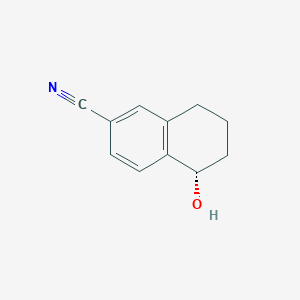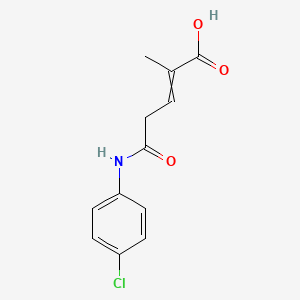
5-(4-Chloroanilino)-2-methyl-5-oxopent-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloroanilino)-2-methyl-5-oxopent-2-enoic acid is an organic compound that features a chloroaniline moiety attached to a pentenoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloroanilino)-2-methyl-5-oxopent-2-enoic acid typically involves the reaction of 4-chloroaniline with a suitable precursor that provides the pentenoic acid moiety. One common method involves the nucleophilic substitution of 4-chloroaniline with a halogenated pentenoic acid derivative under basic conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chloroanilino)-2-methyl-5-oxopent-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(4-Chloroanilino)-2-methyl-5-oxopent-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(4-Chloroanilino)-2-methyl-5-oxopent-2-enoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chloroanilino)quinoline: Known for its anticancer properties.
3,5-Dichloro-N-(4-chlorophenyl)benzamide: Used in various chemical applications.
Uniqueness
5-(4-Chloroanilino)-2-methyl-5-oxopent-2-enoic acid is unique due to its specific structural features that confer distinct chemical reactivity and potential biological activity. Its combination of a chloroaniline moiety with a pentenoic acid backbone makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
917614-33-6 |
|---|---|
Formule moléculaire |
C12H12ClNO3 |
Poids moléculaire |
253.68 g/mol |
Nom IUPAC |
5-(4-chloroanilino)-2-methyl-5-oxopent-2-enoic acid |
InChI |
InChI=1S/C12H12ClNO3/c1-8(12(16)17)2-7-11(15)14-10-5-3-9(13)4-6-10/h2-6H,7H2,1H3,(H,14,15)(H,16,17) |
Clé InChI |
WPFRQGLCOPWVFN-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC(=O)NC1=CC=C(C=C1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


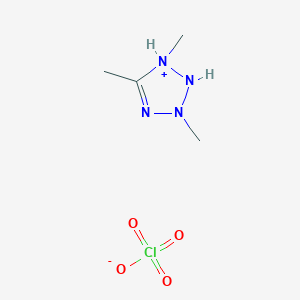
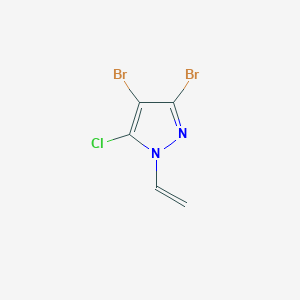
![10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14202528.png)
![N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14202538.png)

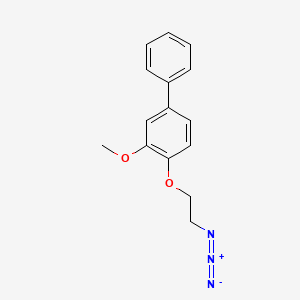
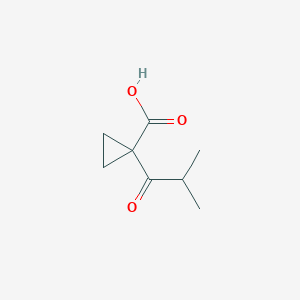
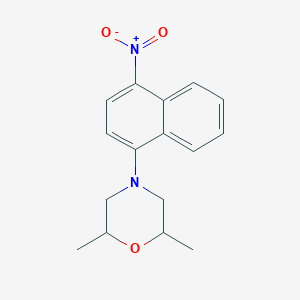
![Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14202562.png)

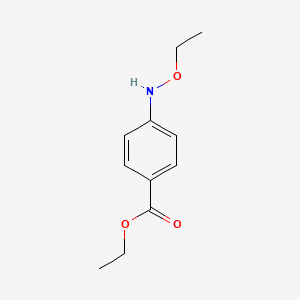
![3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B14202570.png)
